1-Methyl-4-(pentane-3-sulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(pentane-3-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a pentane-3-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pentane-3-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(pentane-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(pentane-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(pentane-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and methyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The compound’s effects are mediated by its ability to undergo electrophilic aromatic substitution, which allows it to interact with different molecular entities .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(ethylsulfonyl)benzene
- 1-Methyl-4-(propylsulfonyl)benzene
Comparison: 1-Methyl-4-(pentane-3-sulfonyl)benzene is unique due to the length and structure of its sulfonyl group, which can influence its reactivity and interactions compared to shorter-chain sulfonyl derivatives. This uniqueness makes it particularly useful in applications requiring specific chemical properties .
Eigenschaften
CAS-Nummer |
65325-88-4 |
---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-methyl-4-pentan-3-ylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
YDYDWBDNKXNNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.